molecular formula C9H11ClN2S B14904756 3-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)propanenitrile

3-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)propanenitrile

Cat. No.: B14904756
M. Wt: 214.72 g/mol
InChI Key: NVKPLBAMXNILPG-UHFFFAOYSA-N
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Description

3-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)propanenitrile is a chemical compound with the molecular formula C9H11ClN2S It is characterized by the presence of a chlorothiophene ring, a nitrile group, and a methylamino group

Preparation Methods

The synthesis of 3-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)propanenitrile typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with methylamine and acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)propanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)propanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The chlorothiophene ring and nitrile group play crucial roles in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 3-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)propanenitrile include:

    3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)propanenitrile: Similar structure but with a bromine atom instead of chlorine.

    3-(((5-Methylthiophen-2-yl)methyl)(methyl)amino)propanenitrile: Contains a methyl group instead of chlorine.

    3-(((5-Fluorothiophen-2-yl)methyl)(methyl)amino)propanenitrile: Features a fluorine atom in place of chlorine. These compounds share structural similarities but differ in their chemical properties and reactivity due to the presence of different substituents on the thiophene ring.

Properties

Molecular Formula

C9H11ClN2S

Molecular Weight

214.72 g/mol

IUPAC Name

3-[(5-chlorothiophen-2-yl)methyl-methylamino]propanenitrile

InChI

InChI=1S/C9H11ClN2S/c1-12(6-2-5-11)7-8-3-4-9(10)13-8/h3-4H,2,6-7H2,1H3

InChI Key

NVKPLBAMXNILPG-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)CC1=CC=C(S1)Cl

Origin of Product

United States

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